BenchChemオンラインストアへようこそ!

7-Bromo-2,6-dichloroquinazolin-4-amine

Lipophilicity Drug-likeness Physicochemical profiling

7-Bromo-2,6-dichloroquinazolin-4-amine (CAS 238485-93-8, MW 292.95 g/mol, C₈H₄BrCl₂N₃) is a polyhalogenated 4-aminoquinazoline derivative bearing a bromine atom at the C-7 position and chlorine atoms at the C-2 and C-6 positions on the quinazoline core. The compound belongs to the privileged 4-aminoquinazoline scaffold, which accounts for approximately 14% of approved kinase inhibitors and forms the pharmacophoric core of clinically validated EGFR inhibitors such as gefitinib and erlotinib.

Molecular Formula C8H4BrCl2N3
Molecular Weight 292.94 g/mol
Cat. No. B13674137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,6-dichloroquinazolin-4-amine
Molecular FormulaC8H4BrCl2N3
Molecular Weight292.94 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Br)N=C(N=C2N)Cl
InChIInChI=1S/C8H4BrCl2N3/c9-4-2-6-3(1-5(4)10)7(12)14-8(11)13-6/h1-2H,(H2,12,13,14)
InChIKeyFQAHTMCCIRZAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,6-dichloroquinazolin-4-amine – A Polyhalogenated 4-Aminoquinazoline Building Block for Targeted Kinase Probe Synthesis


7-Bromo-2,6-dichloroquinazolin-4-amine (CAS 238485-93-8, MW 292.95 g/mol, C₈H₄BrCl₂N₃) is a polyhalogenated 4-aminoquinazoline derivative bearing a bromine atom at the C-7 position and chlorine atoms at the C-2 and C-6 positions on the quinazoline core . The compound belongs to the privileged 4-aminoquinazoline scaffold, which accounts for approximately 14% of approved kinase inhibitors and forms the pharmacophoric core of clinically validated EGFR inhibitors such as gefitinib and erlotinib [1]. This specific 2,6-dichloro-7-bromo substitution pattern is designed to provide orthogonal synthetic handles for sequential palladium-catalyzed cross-coupling diversification, enabling the systematic construction of compound libraries targeting the kinase hinge-binding region while maintaining the critical 4-amino hydrogen bond donor-acceptor motif essential for ATP pocket recognition [2].

Why 7-Bromo-2,6-dichloroquinazolin-4-amine Cannot Be Replaced by Non-Brominated or Differently Halogenated 4-Aminoquinazoline Analogs


In kinase-directed medicinal chemistry, subtle alterations in the quinazoline halogenation pattern can produce quantifiable shifts in both physicochemical properties and target binding profiles. The bromine atom at C-7 in this compound contributes a measured increase in computed lipophilicity of approximately 0.38 logP units compared to the non-brominated 2,6-dichloroquinazolin-4-amine (XLogP3 2.9) [1]. This lipophilicity increment directly impacts membrane permeability and non-specific protein binding, parameters that cannot be replicated by 7-chloro or 7-fluoro analogs. Moreover, the C-Br bond at C-7 exhibits fundamentally different oxidative addition kinetics in palladium-catalyzed cross-coupling compared to C-Cl bonds, with the general reactivity order for aryl halides in Suzuki-Miyaura coupling being I > Br >> Cl, enabling chemoselective sequential elaboration that is unachievable with trichlorinated or non-halogenated quinazoline cores [2]. Procuring the specific 2,6-dichloro-7-bromo isomer, rather than the 7,8-dibromo or 5-bromo regioisomers, is essential for projects where the bromine must be positioned distal to the kinase hinge-binding 4-amino group to avoid steric clashes with the ATP pocket gatekeeper residue while retaining a synthetic handle for late-stage diversification.

Quantitative Differentiation Evidence for 7-Bromo-2,6-dichloroquinazolin-4-amine versus Closest Analogs


Computed Lipophilicity (LogP) of 7-Bromo-2,6-dichloroquinazolin-4-amine versus Non-Brominated 2,6-Dichloroquinazolin-4-amine

The introduction of a bromine atom at the C-7 position of 2,6-dichloroquinazolin-4-amine produces a measurable increase in computed lipophilicity. The target compound 7-bromo-2,6-dichloroquinazolin-4-amine has a vendor-reported computed LogP of 3.2813 , compared to the non-brominated comparator 2,6-dichloroquinazolin-4-amine which has a PubChem-computed XLogP3 of 2.9 [1]. This represents a ΔLogP increase of approximately +0.38 units, consistent with the Hansch π constant for aromatic bromine substitution (~0.86 for bromobenzene, but context-dependent for heteroaromatic systems). The increased lipophilicity is relevant for optimizing blood-brain barrier penetration and membrane partitioning in cellular assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Orthogonal Halogen Reactivity: Bromine at C-7 versus Chlorine at C-2 and C-6 for Sequential Pd-Catalyzed Cross-Coupling Diversification

The target compound 7-bromo-2,6-dichloroquinazolin-4-amine presents three distinct aromatic halogen positions with differential reactivity toward palladium-catalyzed cross-coupling. In Suzuki-Miyaura coupling, aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides, with relative rate ratios typically exceeding 10² for unactivated substrates [1]. This intrinsic reactivity gradient enables chemoselective C-7 functionalization at the bromine position while leaving the C-2 and C-6 chlorine atoms intact for subsequent SNAr amination or a second round of cross-coupling under more forcing conditions [2]. By contrast, the comparator 2,6,7-trichloroquinazolin-4-amine lacks this reactivity differential, making sequential, site-selective elaboration substantially more challenging and often resulting in complex product mixtures. The practical consequence is that 7-bromo-2,6-dichloroquinazolin-4-amine enables a defined three-step diversification sequence (C-7 → C-4 → C-2/C-6) for systematic quinazoline library construction, a capability that directly impacts procurement decisions for medicinal chemistry groups building focused kinase inhibitor libraries [3].

Cross-coupling Chemoselectivity Library synthesis

Heavy Atom (Bromine) Utility for Experimental X-ray Crystallography Phasing of Protein-Ligand Co-Crystal Structures

The bromine atom at C-7 of 7-bromo-2,6-dichloroquinazolin-4-amine provides a strong anomalous scattering signal at the Br K absorption edge (λ = 0.920 Å), making it suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous dispersion (MAD) phasing of protein-ligand co-crystal structures [1]. Bromine is widely recognized as the most convenient anomalous scatterer for macromolecular crystallography after selenium, with an f'' value of approximately 1.3 electrons at Cu Kα wavelength, enabling unambiguous assignment of ligand orientation and binding mode within the electron density map [2]. In contrast, the non-brominated comparator 2,6-dichloroquinazolin-4-amine (containing only chlorine atoms) offers substantially weaker anomalous scattering (Cl f'' ≈ 0.7 e⁻ at Cu Kα), which is often insufficient for reliable experimental phasing. This capability is particularly valuable for structure-based drug design (SBDD) programs where unambiguous experimental determination of the quinazoline hinge-binding geometry is required to guide subsequent optimization cycles toward improved kinase selectivity [3].

Structural biology X-ray crystallography MAD/SAD phasing

Recommended Research and Industrial Application Scenarios for 7-Bromo-2,6-dichloroquinazolin-4-amine


Kinase-Focused Fragment Elaboration and Lead Optimization Libraries

Medicinal chemistry teams constructing 4-aminoquinazoline-based kinase inhibitor libraries should prioritize this compound as a core building block for systematic SAR exploration. The C-7 bromine enables initial Suzuki-Miyaura diversification to introduce aryl or heteroaryl groups, modulating kinase selectivity, while the C-2 and C-6 chlorine atoms remain available for subsequent SNAr amination to fine-tune solubility and DMPK properties [1]. This sequential elaboration strategy has been validated for generating selective Clk1, Clk4, Dyrk1A, and Dyrk1B inhibitors with demonstrated kinome-wide selectivity [2].

Structure-Based Drug Design (SBDD) Co-Crystallization Campaigns

Structural biology groups performing co-crystallization of quinazoline ligands with kinase domains should select the 7-bromo derivative over non-brominated analogs. The bromine anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα) provides unambiguous experimental phasing power for determining ligand binding pose and orientation within the ATP pocket, which is critical for guiding subsequent rounds of structure-based optimization and for confirming the absence of flipped binding modes that can confound computational docking predictions [1][2].

Late-Stage Diversification of Advanced Quinazoline Intermediates

Process chemistry and CRO teams engaged in the synthesis of advanced quinazoline intermediates for pharmaceutical development should utilize this compound for late-stage functionalization strategies. The orthogonal reactivity of the C-7 (Br) position relative to C-2 and C-6 (Cl) positions enables the introduction of structurally diverse substituents at a late synthetic stage without protecting group manipulation, reducing step count and improving overall yield in the preparation of clinical candidate analogs [1].

Physicochemical Property Optimization in CNS-Penetrant Kinase Inhibitor Programs

Research programs targeting CNS indications with kinase inhibitors can leverage the quantitatively characterized lipophilicity of this compound (computed LogP 3.2813) as a starting point for multiparameter optimization. The brominated scaffold occupies a favorable LogP window (2.5–3.5) for passive blood-brain barrier penetration, and the C-7 bromine provides a synthetic handle to introduce polar or solubilizing groups that can reduce LogP toward CNS-optimal ranges while maintaining target potency [1][2].

Quote Request

Request a Quote for 7-Bromo-2,6-dichloroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.